molecular formula C19H21N3O2 B2504482 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(m-tolyl)urea CAS No. 898443-90-8

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(m-tolyl)urea

Cat. No. B2504482
CAS RN: 898443-90-8
M. Wt: 323.396
InChI Key: ZIKWFNOZVUYDDT-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(m-tolyl)urea, commonly known as DPU-4, is a synthetic compound that has shown promising results in scientific research studies. It belongs to the class of pyrrole-urea derivatives and has been studied for its potential therapeutic effects in various diseases.

Scientific Research Applications

Synthesis and Stereochemical Analysis

The compound has been utilized in the synthesis and stereochemical analysis of active metabolites of potent kinase inhibitors, highlighting its significance in the development of new therapeutic agents. For instance, a study described the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, demonstrating the compound's role in medicinal chemistry and drug discovery (Zecheng Chen et al., 2010).

Enzyme Inhibition and Anticancer Investigations

Further research has explored the compound's utility in enzyme inhibition and anticancer activities. A study synthesized several urea derivatives to investigate their effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, as well as their impact on a prostate cancer cell line. This illustrates the compound's potential in contributing to new cancer treatments and understanding enzyme behavior (Sana Mustafa et al., 2014).

Corrosion Inhibition

Another application is in the field of materials science, where pyrazoline derivatives, related to the compound , have been investigated for their corrosion inhibition properties. This research is crucial for improving the lifespan and durability of metals in various industrial applications (H. Lgaz et al., 2020).

Organic Synthesis and Structural Chemistry

The compound also plays a role in organic synthesis and structural chemistry, contributing to the development of new synthetic methodologies and the understanding of molecular structures. For example, research on the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea showcases its application in creating complex organic molecules and studying their properties (Antonia A Sarantou & G. Varvounis, 2022).

Anion Receptors and Hydrogel Formation

Additionally, the compound's structural framework has been utilized in the design of anion receptors and hydrogel formers, demonstrating its versatility in supramolecular chemistry and materials science. Studies on acyclic molecules containing similar functional groups have shown effectiveness in anion binding and hydrogel formation, highlighting potential applications in environmental and materials chemistry (Philip A. Gale, 2006).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-6-3-8-16(12-14)22(18-10-5-11-20-18)19(23)21-15-7-4-9-17(13-15)24-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKWFNOZVUYDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(m-tolyl)urea

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